molecular formula C11H11ClN2O3 B13705632 1-(2-Chloro-6-nitrophenyl)-4-piperidinone

1-(2-Chloro-6-nitrophenyl)-4-piperidinone

Katalognummer: B13705632
Molekulargewicht: 254.67 g/mol
InChI-Schlüssel: FQBLHIKQXUKJJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD28399079 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD28399079 involves several steps, each requiring specific reagents and conditions. The most common synthetic route includes:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of MFCD28399079 is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This often involves:

    Batch Processing: Large-scale batch reactors are used to carry out the reactions.

    Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD28399079 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

MFCD28399079 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: In biological research, it is used to study cellular processes and interactions.

    Medicine: The compound has potential therapeutic applications and is being investigated for its efficacy in treating certain medical conditions.

    Industry: In industrial applications, MFCD28399079 is used in the production of various materials and chemicals.

Wirkmechanismus

The mechanism of action of MFCD28399079 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact pathways and targets vary depending on the application and the specific conditions under which the compound is used.

Eigenschaften

Molekularformel

C11H11ClN2O3

Molekulargewicht

254.67 g/mol

IUPAC-Name

1-(2-chloro-6-nitrophenyl)piperidin-4-one

InChI

InChI=1S/C11H11ClN2O3/c12-9-2-1-3-10(14(16)17)11(9)13-6-4-8(15)5-7-13/h1-3H,4-7H2

InChI-Schlüssel

FQBLHIKQXUKJJJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=O)C2=C(C=CC=C2Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.